molecular formula C15H10Cl2 B025488 Anthracene, 9-chloro-10-chloromethyl- CAS No. 19996-03-3

Anthracene, 9-chloro-10-chloromethyl-

Cat. No. B025488
CAS RN: 19996-03-3
M. Wt: 261.1 g/mol
InChI Key: XPUGCURTNYKMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthracene, 9-chloro-10-chloromethyl- is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a chlorinated derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry.

Mechanism Of Action

The mechanism of action of anthracene, 9-chloro-10-chloromethyl-, is not well understood. However, it is believed to interact with DNA by intercalation, which is the insertion of the molecule between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA structure and function, which can have a variety of effects on cellular processes.

Biochemical And Physiological Effects

Anthracene, 9-chloro-10-chloromethyl-, has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using anthracene, 9-chloro-10-chloromethyl-, in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA interactions. Additionally, its synthetic accessibility and stability make it a convenient precursor for the synthesis of other compounds. However, its toxicity and potential for DNA damage can be a limitation, and caution should be taken when handling and using the compound.

Future Directions

There are several future directions for research on anthracene, 9-chloro-10-chloromethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular processes.

Synthesis Methods

The synthesis of anthracene, 9-chloro-10-chloromethyl-, involves the chlorination of anthracene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation. The yield of the reaction is dependent on the reaction conditions, such as the temperature, pressure, and concentration of the reactants.

Scientific Research Applications

Anthracene, 9-chloro-10-chloromethyl-, has been used in scientific research for a variety of applications. It has been used as a fluorescent probe to study the interaction of DNA with intercalating agents. It has also been used as a photosensitizer in the photodynamic therapy of cancer. Additionally, it has been used as a precursor for the synthesis of other compounds, such as anthracene-based dyes and polymers.

properties

CAS RN

19996-03-3

Product Name

Anthracene, 9-chloro-10-chloromethyl-

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

9-chloro-10-(chloromethyl)anthracene

InChI

InChI=1S/C15H10Cl2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,9H2

InChI Key

XPUGCURTNYKMLB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl

Other CAS RN

19996-03-3

Origin of Product

United States

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